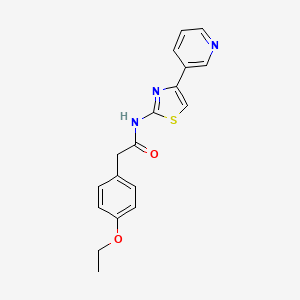

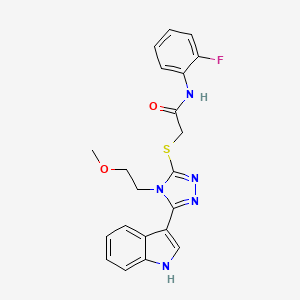

4-Cyclopropyltetrahydrofuran-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyclopropyltetrahydrofuran-3-amine hydrochloride is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. This compound is a cyclic amine that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Aplicaciones Científicas De Investigación

Bioconjugation in Aqueous Media

The mechanism of amide formation between carboxylic acid and amine in aqueous media, using carbodiimide hydrochloride (EDC) as a case study, shows the potential of 4-Cyclopropyltetrahydrofuran-3-amine hydrochloride in bioconjugation. Hydrogels with different carboxyl group locations were used to understand how EDC reacts with carboxyl groups, showing its stability in neutral and higher pH regions and its reactivity towards cyclizable carboxylic acids to produce amides when amine compounds are present (Nakajima & Ikada, 1995).

Synthesis of Extended Amines

The synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides demonstrates the capability of 4-Cyclopropyltetrahydrofuran-3-amine hydrochloride in creating extended amine structures. These compounds were prepared in significant yields and made available as N-Fmoc-protected derivatives, indicating their usefulness in the synthesis of novel amines and amino acids (Kozhushkov et al., 2010).

Diastereo- and Enantioselective Synthesis

The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination highlights the relevance of 4-Cyclopropyltetrahydrofuran-3-amine hydrochloride in producing biologically active compounds with high selectivity. This method emphasizes the enhanced reactivity of strained trisubstituted alkenes and provides a pathway to synthesize complex structures with multiple substituents and stereocenters (Feng et al., 2019).

Cyclization and C-H Insertion Reactions

4-Cyclopropyltetrahydrofuran-3-amine hydrochloride's utility is further showcased in intramolecular cyclopropanation and C-H insertion reactions involving metal carbenoids generated from cyclopropenes. This area of research underscores the versatile reactivity of cyclopropenes in the presence of transition metal catalysts, providing a route to synthesize diverse heterocycles and carbocycles with high efficiency and selectivity (Archambeau et al., 2015).

Asymmetric Organocatalysis

The asymmetric organocatalysis of the 4 + 3 cycloaddition reaction using 4-Cyclopropyltetrahydrofuran-3-amine hydrochloride demonstrates its potential in creating enantiomerically enriched cycloaddition products. This represents a significant advancement in the field of organocatalysis, offering a method to achieve high yields and enantiomeric excess in the synthesis of complex organic compounds (Harmata et al., 2003).

Propiedades

IUPAC Name |

4-cyclopropyloxolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-7-4-9-3-6(7)5-1-2-5;/h5-7H,1-4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNITBJIBIGVRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2COCC2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyloxolan-3-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2679925.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2679927.png)

![4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B2679930.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2679932.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2679935.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide](/img/structure/B2679939.png)